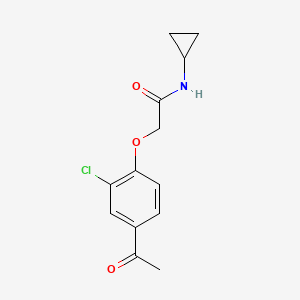
2-(4-acetyl-2-chlorophenoxy)-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetyl-2-chlorophenoxy)-N-cyclopropylacetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA belongs to the class of compounds known as adenosine A1 receptor agonists, which have been shown to have various physiological and biochemical effects.
Wirkmechanismus
2-(4-acetyl-2-chlorophenoxy)-N-cyclopropylacetamide works by binding to the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in the release of neurotransmitters such as glutamate and dopamine. This mechanism of action is thought to be responsible for the neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-acetyl-2-chlorophenoxy)-N-cyclopropylacetamide for lab experiments is its specificity for the adenosine A1 receptor. This allows researchers to study the effects of adenosine A1 receptor activation without the confounding effects of other receptors. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-acetyl-2-chlorophenoxy)-N-cyclopropylacetamide. One area of research is the development of more potent and selective adenosine A1 receptor agonists. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases. Finally, the use of this compound in combination with other drugs or therapies is another area of research that warrants further investigation.
Synthesemethoden
The synthesis of 2-(4-acetyl-2-chlorophenoxy)-N-cyclopropylacetamide involves the reaction of 4-acetyl-2-chlorophenol with cyclopropylamine in the presence of acetic anhydride and pyridine. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-acetyl-2-chlorophenoxy)-N-cyclopropylacetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its potential as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects, making it a potential candidate for the treatment of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-8(16)9-2-5-12(11(14)6-9)18-7-13(17)15-10-3-4-10/h2,5-6,10H,3-4,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXCECQKRSWWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

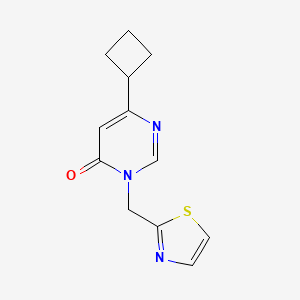
![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![6,7-dimethyl-4-[(E)-3-phenylprop-2-enoyl]-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid](/img/structure/B7632106.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)
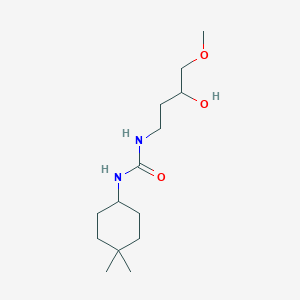

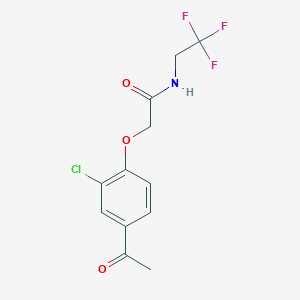
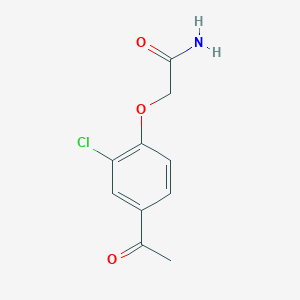
![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![3-bromo-5-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]benzamide](/img/structure/B7632178.png)
![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)

![Tert-butyl 3-(4,4,4-trifluorobutan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7632200.png)